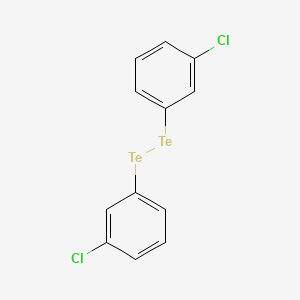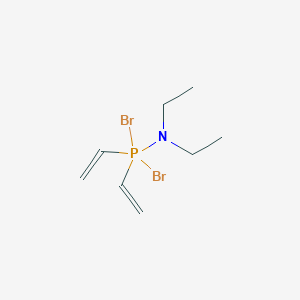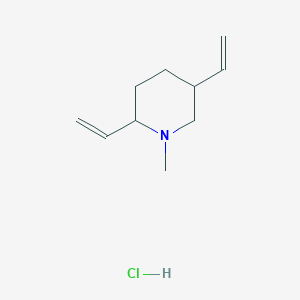
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of ethenyl groups attached to a piperidine ring, which is further substituted with a methyl group. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of Ethenyl Groups: The ethenyl groups are introduced via reactions such as the Wittig reaction or Heck coupling, where appropriate vinyl precursors are reacted with the piperidine ring.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methylated nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The ethenyl groups and the piperidine ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,5-Bis(ethenyl)pyridine
- 2,5-Bis(ethenyl)pyrazine
- 1-Methylpiperidine
Uniqueness
2,5-Bis(ethenyl)-1-methylpiperidine;hydrochloride is unique due to the combination of ethenyl groups and a methylated piperidine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
63192-25-6 |
|---|---|
分子式 |
C10H18ClN |
分子量 |
187.71 g/mol |
IUPAC名 |
2,5-bis(ethenyl)-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-9-6-7-10(5-2)11(3)8-9;/h4-5,9-10H,1-2,6-8H2,3H3;1H |
InChIキー |
LQEBFHUUROPHKY-UHFFFAOYSA-N |
正規SMILES |
CN1CC(CCC1C=C)C=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


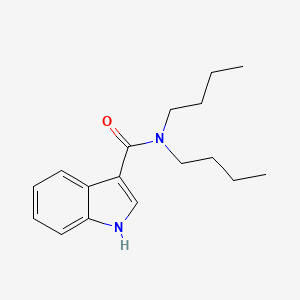

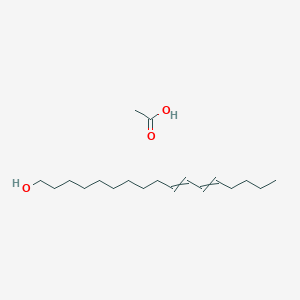
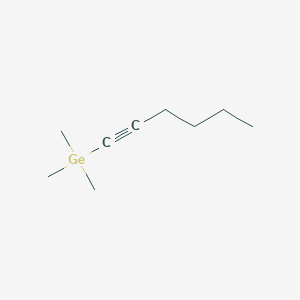
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)


![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
